molecular formula C8H11BrS B13489420 4-Bromo-2-tert-butylthiophene

4-Bromo-2-tert-butylthiophene

Cat. No.: B13489420
M. Wt: 219.14 g/mol
InChI Key: BYTGWOWADMPXNA-UHFFFAOYSA-N
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Description

4-Bromo-2-tert-butylthiophene is an organic compound with the molecular formula C8H11BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a bromine atom and a tert-butyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and materials science.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination and alkylation steps but is optimized for large-scale production with automated control systems to maintain reaction conditions.

Types of Reactions:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Major Products:

    Substituted Thiophenes: Formed through nucleophilic substitution.

    Thiophene Oxides and Dioxides: Resulting from oxidation reactions.

    Biaryl Compounds: Produced via coupling reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-2-tert-butylthiophene in various reactions involves the activation of the thiophene ring and the bromine atom. In substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-nucleophile bonds. In coupling reactions, the palladium catalyst mediates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

Properties

IUPAC Name

4-bromo-2-tert-butylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrS/c1-8(2,3)7-4-6(9)5-10-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTGWOWADMPXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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